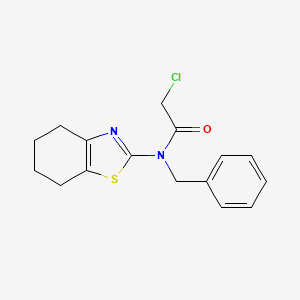

N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Description

Historical Context of Benzothiazole Research

Benzothiazole, a bicyclic heteroaromatic system comprising fused benzene and thiazole rings, was first isolated in 1967 from American cranberries (Vaccinium macrocarpon) volatiles. Its synthetic exploration began in 1879 with A.W. Hofmann’s synthesis of 2-substituted derivatives, such as 2-chloro- and 2-phenylbenzothiazoles. Early applications focused on rubber vulcanization accelerators, exemplified by 2-mercaptobenzothiazoles introduced in 1921. The discovery of naturally occurring benzothiazoles, including 6-hydroxybenzothiazole-5-acetic acid (antibiotic C304A), highlighted their biological relevance. By the 21st century, benzothiazole derivatives gained prominence in drug discovery, culminating in compounds like riluzole (for ALS) and pramipexole (for Parkinson’s disease).

The acetamide-functionalized benzothiazole scaffold, including N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, emerged from efforts to optimize pharmacokinetic properties and target selectivity. Its synthesis builds on methodologies developed for 2-aminobenzothiazole derivatives, such as regioselective cyclization and chloroacetylation.

Significance in Medicinal Chemistry

Benzothiazole acetamides exhibit broad pharmacological activities due to their ability to modulate enzyme and receptor interactions. For instance:

- Kinase Inhibition : The 7-cyano-substituted benzothiazole derivative TAK-632 demonstrates potent pan-RAF kinase inhibition by occupying the BRAF selectivity pocket.

- Antimicrobial Activity : Chloroacetyl-modified benzothiazoles, such as 2-chloro-N-(benzothiazol-2-yl)acetamide, show efficacy against Mycobacterium tuberculosis (MIC: 1.56 µg/mL).

- Anticancer Potential : Benzothiazoles like FATP1-IN-1 (CID 71601847) target lipid metabolism pathways in cancer cells.

The N-benzyl-2-chloro derivative enhances lipophilicity and bioavailability through its tetrahydrobenzothiazole core, which reduces ring strain and improves metabolic stability compared to planar benzothiazoles.

Research Objectives and Scope

Current research on N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide focuses on:

- Synthetic Optimization : Developing regioselective methods for C-7 substitution, as demonstrated in TAK-632 synthesis.

- Structure-Activity Relationship (SAR) : Correlating substituent effects with biological activity (Table 1).

- Target Identification : Probing interactions with kinases (e.g., BRAF) and metabolic enzymes (e.g., FATP1).

Table 1 : Key Substituents and Biological Activities of Benzothiazole Acetamides

| Compound | Substituents | Target | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| TAK-632 | 7-CN, 3-CF₃Ph | BRAF | 4.9 nM | |

| FATP1-IN-1 | 2-FPy, piperazine | FATP1 | 0.12 µM | |

| OMS1 | Cyclohexylamine | M. tuberculosis | 1.56 µg/mL |

Benzothiazole as a Privileged Scaffold in Drug Discovery

The benzothiazole nucleus is classified as a “privileged scaffold” due to:

- Structural Modularity : Substituents at C-2 (e.g., chloroacetyl) and C-6 (e.g., tetrahydro) enable tailored interactions with diverse biological targets.

- Electrophilic Reactivity : The thiazole sulfur and acetamide carbonyl facilitate covalent binding to cysteine residues or metal ions in enzymes.

- Bioisosteric Potential : Benzothiazoles mimic indole or purine rings, enabling repurposing in kinase inhibitor design.

For example, replacing the benzene ring in N-benzyl-2-chloroacetamide with a tetrahydrobenzothiazole enhances conformational flexibility, improving binding to hydrophobic pockets. This modification underpins the compound’s utility in targeting structurally diverse proteins.

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c17-10-15(20)19(11-12-6-2-1-3-7-12)16-18-13-8-4-5-9-14(13)21-16/h1-3,6-7H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRWJLNIGJVUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the reaction of benzyl chloride with 2-aminothiophenol to form benzylthioamide. This intermediate is then chlorinated and acetylated to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted benzothiazoles or benzyl derivatives.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity:

- Studies indicate that compounds similar to N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exhibit antimicrobial properties. The benzothiazole ring system is often associated with inhibition of bacterial growth and has been explored for developing new antibiotics.

-

Anticancer Potential:

- Research into related compounds has shown promising anticancer activities. The structural features of this compound may allow it to interact with cancer cell pathways, potentially leading to apoptosis in malignant cells.

-

Enzyme Inhibition:

- Benzothiazole derivatives have been studied for their ability to inhibit various enzymes involved in disease processes. This compound may serve as a lead for developing enzyme inhibitors that target specific diseases.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development:

| Application Area | Description |

|---|---|

| Drug Development | Potential lead compound for antibiotics and anticancer agents due to its biological activity. |

| Pharmaceutical Formulation | May be used in formulations targeting specific diseases involving bacterial infections or cancer. |

Agricultural Applications

Given the antimicrobial properties of similar compounds, there is potential for this compound to be utilized in agricultural settings:

| Application Area | Description |

|---|---|

| Pesticides | Could be developed into a pesticide formulation targeting fungal or bacterial pathogens affecting crops. |

| Plant Growth Regulators | Its biological activity may influence plant growth or stress responses. |

Material Science

In material science, the compound's unique chemical structure could lead to innovative applications:

| Application Area | Description |

|---|---|

| Polymer Chemistry | Potential use in synthesizing polymers with specific functional properties due to its reactive chloro group. |

| Nanotechnology | May serve as a precursor for creating nanoparticles with antimicrobial properties. |

Case Studies and Research Findings

While specific literature on this compound is limited (as indicated by the lack of available literature data), analogous compounds have been extensively studied:

-

Antimicrobial Studies:

- A study demonstrated that benzothiazole derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria.

-

Cancer Research:

- Research on related compounds showed that certain benzothiazole derivatives induced apoptosis in various cancer cell lines through mitochondrial pathways.

-

Enzyme Inhibition:

- Investigations into enzyme inhibitors based on benzothiazole structures revealed effective inhibition of enzymes linked to cancer progression.

Mechanism of Action

The mechanism by which N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Electronic Effects

The table below highlights key structural differences between the target compound and analogues:

Key Observations :

- Chloro substituents (e.g., at the acetamide or aryl positions) increase electron-withdrawing effects, influencing reactivity and intermolecular interactions .

- Benzyl groups (target compound) contribute to higher lipophilicity, which may improve membrane permeability in biological systems .

Antimicrobial Activity

- The target compound’s benzothiazole scaffold is associated with antimicrobial properties. Analogues like N-(4-chloro-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide exhibit antifungal and antibacterial activity due to hydrogen-bonding interactions with microbial enzymes .

- 2-Chloro-N-(3-cyano-tetrahydrobenzothiophen-2-yl)acetamide derivatives show potent antitubercular activity (MIC values < 1 µg/mL against M. tuberculosis H37Rv), attributed to the oxadiazole-thiol moiety’s ability to disrupt bacterial cell walls .

Anticancer Potential

Physicochemical Properties

Notes:

- The target compound’s benzyl group and chloroacetamide moiety likely reduce aqueous solubility compared to unsubstituted analogues .

- Crystallographic studies of analogues (e.g., ) reveal that hydrogen bonds (N–H⋯O, O–H⋯N) and π-π stacking dominate solid-state interactions, which influence stability and formulation.

Biological Activity

N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 320.84 g/mol

- SMILES Notation : C1CCC2=C(C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCl

- InChI Key : NBRWJLNIGJVUAB-UHFFFAOYSA-N

The compound features a benzothiazole core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Although specific research directly on this compound is limited, related compounds have shown significant efficacy against various cancer cell lines.

- Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity. For instance, compounds with similar structures exhibited IC values in the nanomolar range against HepG2 (liver cancer), A549 (lung cancer), and other cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, one study reported that certain benzothiazole derivatives induced apoptosis in HepG2 cells through a concentration-dependent mechanism .

Neuropharmacological Effects

Benzothiazole compounds have also been studied for their neuropharmacological effects:

- Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties in animal models. For instance, compounds similar to this compound showed protective indices indicating lower neurotoxicity while maintaining efficacy in seizure models .

Table 1: Summary of Biological Activities of Related Compounds

| Compound | Target Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Compound 7e | HepG2 | 48 | Induces apoptosis |

| Compound 7d | A431 | 20 | Induces apoptosis |

| Compound 5j | MES Test (Anticonvulsant) | 54.8 mg/kg | Low neurotoxicity |

Study Insights

Research indicates that modifications on the benzothiazole ring significantly influence biological activity. For example:

- The introduction of different substituents (e.g., nitro or chloro groups) can enhance or reduce activity against specific cancer types.

- Structural variations can also impact neurotoxicity profiles, making some compounds more suitable for therapeutic use than others.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide?

The compound is synthesized via coupling reactions between substituted benzothiazole amines and chloroacetic acid derivatives. Key steps include:

- Activation of the carboxylic acid (e.g., using 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl) in dichloromethane at 273 K .

- Maintaining pH control with triethylamine to prevent side reactions .

- Purification via trituration with ethanol or slow evaporation for crystallization . Yield optimization (e.g., 91% reported) requires precise stoichiometry and temperature control .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): Confirms substituent positions and detects impurities. For example, ¹H NMR chemical shifts for benzothiazole protons appear at δ 6.5–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies purity (>96% by NMR) .

- X-ray Crystallography: Resolves 3D conformation, including dihedral angles (e.g., 79.3° between benzothiazole and benzene planes) and hydrogen-bonding networks .

Q. What are the key physical properties relevant to handling and storage?

- Melting Point: 155–157°C (indicative of crystalline stability) .

- Storage: +20°C in airtight containers to prevent hygroscopic degradation .

- Hazard Classification: IRRITANT, requiring PPE during manipulation .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement and validation for this compound?

- SHELXL refines small-molecule structures against high-resolution data, addressing challenges like twinning or disorder .

- Validation: Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .

- Hydrogen Bonding: SHELXPRO visualizes O–H⋯N and N–H⋯O interactions critical for crystal packing .

Q. How do structural modifications (e.g., benzyl or chloro substitution) impact bioactivity?

- Structure-Activity Relationship (SAR):

- The benzyl group enhances lipophilicity, improving membrane permeability .

- Chloro substituents increase electrophilicity, potentially enhancing enzyme inhibition .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Standardized Assays: Use identical cell lines (e.g., HepG2 for anticancer studies) and control batches to minimize variability .

- Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity .

- Meta-Analysis: Cross-reference bioactivity datasets with crystallographic data to identify structural outliers .

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological properties?

- Molecular Docking: Simulate interactions with targets like casein kinase 1 (e.g., PDB ID 4TW7) to prioritize substituents .

- ADMET Prediction: Tools like SwissADME forecast pharmacokinetics (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

- Synthetic Feasibility: Retrosynthetic analysis using ChemAxon ensures proposed derivatives are synthetically accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.